molecular formula C14H13N5O B6102042 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol

6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol

Cat. No. B6102042
M. Wt: 267.29 g/mol
InChI Key: KYOIDZRHDCQGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In

Mechanism of Action

The mechanism of action of 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol involves its ability to inhibit the activity of certain protein kinases. These kinases are involved in a variety of cellular signaling pathways, and their dysregulation has been implicated in the development of various diseases, such as cancer. By inhibiting the activity of these kinases, this compound can help researchers better understand the role of these kinases in disease development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively inhibit the activity of these kinases without affecting other cellular processes. Another advantage is the compound's potency, which allows researchers to use lower concentrations of the compound in their experiments. However, one limitation of using this compound is its potential toxicity, which can limit its usefulness in certain experiments.

Future Directions

There are many future directions for research involving 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol. One direction is to further explore its potential as a cancer treatment. This could involve studying its effects on different types of cancer cells and in combination with other cancer treatments. Another direction is to study its effects on other cellular processes beyond protein kinase inhibition. For example, it has been shown to have anti-inflammatory effects, which could be explored further. Additionally, researchers could investigate the potential of this compound as a tool for studying other signaling pathways beyond protein kinases.

Synthesis Methods

The synthesis of 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol involves a series of chemical reactions. The starting materials are 4-methyl-2-quinazolinamine and ethyl 2-cyano-3,3-dimethylacrylate. These two compounds are reacted together in the presence of a base, such as potassium carbonate, to form the intermediate product 6-methyl-2-(4-methylquinazolin-2-ylamino)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. This intermediate is then reduced using a reducing agent, such as sodium borohydride, to form the final product, this compound.

Scientific Research Applications

6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol has been used in a variety of scientific research applications. One of the primary uses of this compound is as a tool for studying the role of protein kinases in cellular signaling pathways. This is because this compound is a potent inhibitor of certain protein kinases, such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2).

properties

IUPAC Name

4-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-8-7-12(20)18-13(15-8)19-14-16-9(2)10-5-3-4-6-11(10)17-14/h3-7H,1-2H3,(H2,15,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOIDZRHDCQGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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